molecular formula C21H34N2O2 B5197367 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide CAS No. 959238-37-0

2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide

Cat. No. B5197367
CAS RN: 959238-37-0
M. Wt: 346.5 g/mol
InChI Key: VWGOYKURPPQMLK-UHFFFAOYSA-N
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Description

2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as IPP, is a synthetic compound that has been the subject of scientific research due to its potential applications in pharmacology. IPP is a member of the amide class of compounds and is known for its ability to interact with certain receptors in the human body.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves its interaction with the sigma-1 receptor and the muscarinic acetylcholine receptor. 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to act as an agonist at the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium regulation and cell signaling. Additionally, 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to act as an antagonist at the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes, including heart rate and smooth muscle contraction.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. Specifically, 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have analgesic effects, reducing the perception of pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in lab experiments is its ability to interact with specific receptors in the human body, allowing for the investigation of potential therapeutic effects. Additionally, 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is a synthetic compound, which allows for precise control over its chemical properties. However, a limitation of using 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in lab experiments is the potential for off-target effects, as it may interact with other receptors in addition to its intended targets.

Future Directions

There are several future directions for research involving 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide. One potential area of investigation is the development of new pharmacological agents based on the structure of 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide. Additionally, further research is needed to investigate the potential therapeutic effects of 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in a variety of conditions, including Alzheimer's disease, neuropathic pain, and depression. Finally, further investigation is needed to better understand the mechanism of action of 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide and its interactions with various receptors in the human body.

Synthesis Methods

2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves the reaction of 2-isopropylphenol with 1-bromo-3-chloropropane to form 2-(2-isopropylphenoxy)propane. This intermediate is then reacted with N-isopropylpiperidine to form the final product, 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide.

Scientific Research Applications

2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been the subject of scientific research due to its potential applications in pharmacology. Specifically, 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been found to interact with certain receptors in the human body, including the sigma-1 receptor and the muscarinic acetylcholine receptor. This interaction has been shown to have potential therapeutic effects in a variety of conditions, including Alzheimer's disease, neuropathic pain, and depression.

properties

IUPAC Name

2-methyl-2-(2-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-15(2)18-9-7-8-10-19(18)25-21(5,6)20(24)22-17-11-13-23(14-12-17)16(3)4/h7-10,15-17H,11-14H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGOYKURPPQMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128266
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959238-37-0
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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